molecular formula C21H34N2O5 B609760 Opiranserin CAS No. 1441000-45-8

Opiranserin

Cat. No.: B609760
CAS No.: 1441000-45-8
M. Wt: 394.5 g/mol
InChI Key: JQUVQWMHZSYCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Opiranserin, also known by its developmental code name VVZ-149, is a selective and combined glycine GlyT2 transporter blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist. It is under development by Vivozon for the intravenous treatment of postoperative pain . The compound is a promising non-opioid analgesic that aims to provide an effective and safe solution for pain management .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of opiranserin involves several key steps. The starting material is tetrahydro-4H-pyran-4-one, which undergoes a Strecker reaction followed by reduction to yield 4-aminomethyl-N,N-dimethyltetrahydro-2H-pyran-4-amine. This intermediate is then condensed with syringic acid to form N-[[4-(dimethylamino)-tetrahydro-2H-pyran-4-yl]methyl]-4-hydroxy-3,5-dimethoxybenzamide .

Industrial Production Methods

Industrial production methods for this compound have not been extensively documented. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Opiranserin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

Opiranserin has several scientific research applications, including:

Properties

IUPAC Name

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUVQWMHZSYCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337278
Record name Opiranserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441000-45-8
Record name Opiranserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opiranserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opiranserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPIRANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: Why is there interest in developing GlyT2 inhibitors like opiranserin for pain management?

A1: The research highlights that irregularities in spinal glycinergic signaling contribute to the development of chronic pain [, , ]. GlyT2 is responsible for regulating glycine levels in the spinal cord. By inhibiting GlyT2, drugs like this compound aim to increase glycine concentrations, potentially restoring normal signaling and alleviating chronic pain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.